molecular formula C20H17ClFN3O3S B11376616 5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11376616
M. Wt: 433.9 g/mol
InChI Key: HGPFOCIQAJNUSR-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline, 2-fluorobenzyl chloride, and pyrimidine-4-carboxylic acid. The synthesis could involve:

    Nitration and Reduction: Nitration of 2,5-dimethoxyaniline followed by reduction to obtain the corresponding amine.

    Substitution Reaction: Reaction of the amine with 2-fluorobenzyl chloride to form the sulfanyl derivative.

    Cyclization: Cyclization with pyrimidine-4-carboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group (if present in intermediates) or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Biological Research: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,5-dimethoxyphenyl)pyrimidine-4-carboxamide: Lacks the sulfanyl and fluorobenzyl groups.

    2,5-dimethoxyphenyl-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide: Lacks the chloro group.

Uniqueness

The presence of the chloro, dimethoxyphenyl, fluorobenzyl, and sulfanyl groups in 5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H17ClFN3O3S

Molecular Weight

433.9 g/mol

IUPAC Name

5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O3S/c1-27-13-7-8-17(28-2)16(9-13)24-19(26)18-14(21)10-23-20(25-18)29-11-12-5-3-4-6-15(12)22/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

HGPFOCIQAJNUSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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